4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine is a complex organic compound that features a morpholine ring, a pyridine ring, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine typically involves the following steps:
Formation of the Boronate Ester: The boronate ester is formed by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable halogenated pyridine derivative under palladium-catalyzed conditions.
Coupling with Morpholine: The resulting boronate ester is then coupled with morpholine using a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF), to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides or vinyl halides with a palladium catalyst and a base such as potassium carbonate.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Piperidine derivatives.
Substitution: Various aryl or vinyl-substituted derivatives.
Scientific Research Applications
4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound’s boronate ester group makes it useful in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: It serves as a probe in studying biological systems, particularly in the context of boron-containing compounds’ interactions with biomolecules.
Catalysis: The compound can act as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mechanism of Action
The mechanism of action of 4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine depends on its application:
In Medicinal Chemistry: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and activity.
In Catalysis: It can coordinate with metal centers in catalysts, stabilizing reactive intermediates and facilitating the desired transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
4-(((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)morpholine is unique due to the combination of its morpholine and pyridine rings with a boronate ester group. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other boronate esters that may lack such functional diversity.
Properties
Molecular Formula |
C16H25BN2O4 |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]morpholine |
InChI |
InChI=1S/C16H25BN2O4/c1-15(2)16(3,4)23-17(22-15)13-5-6-14(18-11-13)21-12-19-7-9-20-10-8-19/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
LYLOOVJIPZIXTI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.